(R)-6,6'-Diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
CAS No.:
Cat. No.: VC13775187
Molecular Formula: C21H22I2O4
Molecular Weight: 592.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22I2O4 |
|---|---|
| Molecular Weight | 592.2 g/mol |
| IUPAC Name | 5,5'-diiodo-4,4'-bis(methoxymethoxy)-3,3'-spirobi[1,2-dihydroindene] |
| Standard InChI | InChI=1S/C21H22I2O4/c1-24-11-26-19-15(22)5-3-13-7-9-21(17(13)19)10-8-14-4-6-16(23)20(18(14)21)27-12-25-2/h3-6H,7-12H2,1-2H3 |
| Standard InChI Key | HPTHSIWHIOFVGA-UHFFFAOYSA-N |
| SMILES | COCOC1=C(C=CC2=C1C3(CC2)CCC4=C3C(=C(C=C4)I)OCOC)I |
| Canonical SMILES | COCOC1=C(C=CC2=C1C3(CC2)CCC4=C3C(=C(C=C4)I)OCOC)I |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name delineates its core structure: a spirobi[indene] system fused with tetrahydro rings at positions 2,2',3,3'. The (R) configuration at the spiro center establishes its absolute stereochemistry, critical for enantioselective applications. Key structural elements include:
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Iodine substituents at positions 6 and 6' on the aromatic rings, enhancing electrophilic reactivity for cross-coupling reactions .
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Methoxymethoxy (-OCH2OCH3) groups at positions 7 and 7', serving as orthogonal protecting groups for hydroxyl functionalities during multi-step syntheses .
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A tetrahydroindene backbone that introduces conformational rigidity, favoring stereochemical retention in downstream transformations .
Table 1: Key Physicochemical Properties
Synthesis and Stereochemical Control
The synthesis of this compound likely follows a multi-step sequence involving cyclization, iodination, and stereoselective protection. Based on analogous methodologies in the literature:
Spirocyclic Core Construction
Spirobi[indene] systems are typically synthesized via acid- or base-mediated cyclization of diketones or diesters. For example, cyclic diketones undergo asymmetric hydrogenation using iridium catalysts (e.g., [Ir(COD)Cl]2 with f-ampha ligands) to establish chiral centers . A related approach could generate the tetrahydroindene backbone with high enantiomeric excess (ee).
Methoxymethoxy Protection
Methoxymethoxy groups are introduced via alkylation of phenolic hydroxyls using chloromethyl methyl ether (MOM-Cl) and a base (e.g., DIPEA). This step ensures chemoselective protection while preserving other reactive sites .
Stereochemical Resolution
The (R) configuration is achieved through chiral auxiliary-mediated synthesis or kinetic resolution during hydrogenation. For instance, iridium-catalyzed asymmetric hydrogenation of prochiral diketones (as in ) can yield spirocenters with >90% ee, critical for pharmaceutical relevance.
Applications in Organic Synthesis
Chiral Building Blocks
The compound’s rigid spirocyclic framework and iodinated aryl groups make it a precursor for Suzuki-Miyaura cross-couplings, enabling access to biphenyl architectures. For example, palladium-catalyzed coupling with boronic acids could replace iodine atoms with aryl or heteroaryl groups .
Natural Product Synthesis
Spirobi[indene] derivatives are intermediates in steroid and terpenoid syntheses. The methoxymethoxy groups facilitate stepwise deprotection, allowing sequential functionalization of hydroxyl groups—a strategy employed in estrone synthesis .
Pharmaceutical Relevance
Indene derivatives exhibit insecticidal and anti-inflammatory activities . While the target compound’s bioactivity remains unexplored, its structural analogs demonstrate promise in drug discovery, particularly for central nervous system targets .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Signals for methoxymethoxy groups (δ 3.3–3.5 ppm, singlet) and tetrahydroindene protons (δ 1.5–2.5 ppm, multiplet) dominate. Aromatic protons adjacent to iodine appear downfield (δ 7.5–8.0 ppm) .
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¹³C NMR: Iodine’s electron-withdrawing effect deshields adjacent carbons (δ 90–100 ppm). Spiro carbon resonance occurs near δ 55–60 ppm .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 682.25 (C24H24I2O6). Fragmentation patterns include loss of methoxymethoxy groups (-90 Da) and iodine atoms (-254 Da) .
Future Directions
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Catalytic asymmetric synthesis: Developing earth-abundant metal catalysts (e.g., Fe, Co) to improve sustainability .
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Biological screening: Evaluating antimicrobial and anticancer activities given structural similarities to bioactive indenes .
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Materials science: Exploring spirobi[indene] derivatives as chiral dopants in liquid crystals or organic semiconductors .
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